Cas no 15606-89-0 (1,2-Oxathiolane,4-methyl-, 2,2-dioxide)
1,2-Oxathiolane,4-methyl-, 2,2-dioxide Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Oxathiolane,4-methyl-, 2,2-dioxide
- 4-methyloxathiolane 2,2-dioxide
- 4-Methyl-[1,2]oxathiolan-2,2-dioxid
- 4-methyl-[1,2]oxathiolane-2,2-dioxide
- 4-Methyl-1,2-oxathiolan-2,2-dioxid
- 4-methyl-1,2-oxathiolane 2,2-dioxide
- AC1L66G4
- AC1Q6YV1
- AG-K-62347
- AR-1G3264
- CTK4C8949
- NSC48096
- starbld0039774
- 1,2-Oxathiolane, 4-methyl-, 2,2-dioxide
- DTXSID20286864
- MFCD30474767
- NSC-48096
- SY264357
- 15606-89-0
- SCHEMBL178184
-
- Inchi: 1S/C4H8O3S/c1-4-2-7-8(5,6)3-4/h4H,2-3H2,1H3
- InChI Key: KZDZUPGTYYIAAV-UHFFFAOYSA-N
- SMILES: S1(CC(C)CO1)(=O)=O
Computed Properties
- Exact Mass: 136.01944
- Monoisotopic Mass: 136.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.28
- Boiling Point: 280.8°C at 760 mmHg
- Flash Point: 123.6°C
- Refractive Index: 1.458
- PSA: 43.37
- LogP: 1.06330
1,2-Oxathiolane,4-methyl-, 2,2-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY264357-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 1g |
¥19000.00 | 2025-04-18 | |
| BAI LING WEI Technology Co., Ltd. | SY264357-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 1g |
¥ 8700 | 2022-03-03 | |
| eNovation Chemicals LLC | Y1194041-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 1g |
$1010 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1194041-0.1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.1g |
$685 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1194041-0.25g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.25g |
$870 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY264357-0.1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 0.1g |
¥4750.00 | 2025-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY264357-0.25g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 0.25g |
¥7600.00 | 2025-04-18 | |
| eNovation Chemicals LLC | Y1194041-0.1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.1g |
$685 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1194041-0.25g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.25g |
$870 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1194041-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 1g |
$1010 | 2025-02-25 |
1,2-Oxathiolane,4-methyl-, 2,2-dioxide Suppliers
1,2-Oxathiolane,4-methyl-, 2,2-dioxide Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1,2-Oxathiolane,4-methyl-, 2,2-dioxide
Professional Introduction to 1,2-Oxathiolane,4-methyl-, 2,2-dioxide (CAS No. 15606-89-0)
1,2-Oxathiolane,4-methyl-, 2,2-dioxide, identified by the Chemical Abstracts Service Number (CAS No.) 15606-89-0, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of oxathiolanes, which are sulfur-containing heterocycles with a unique structural framework. The presence of a methyl group at the 4-position and a dioxide moiety at the 2,2-position introduces specific chemical properties that make this compound of particular interest for various applications.
The structural integrity of 1,2-Oxathiolane,4-methyl-, 2,2-dioxide is characterized by a five-membered ring containing sulfur and oxygen atoms, with a methyl substituent at the fourth carbon and two oxygen atoms at the second position. This configuration imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry. The compound’s ability to participate in various chemical transformations has led to its exploration in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
In recent years, research into 1,2-Oxathiolane derivatives has seen considerable advancements due to their versatile applications. One notable area of interest is their role as catalysts or ligands in organic synthesis. The sulfur and oxygen atoms in these heterocycles can interact with transition metals, facilitating various catalytic processes such as cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of novel compounds.
Moreover, 1,2-Oxathiolane,4-methyl-, 2,2-dioxide has been investigated for its potential biological activities. Studies have suggested that oxathiolane derivatives exhibit properties that could be beneficial in medicinal chemistry. For instance, some derivatives have shown promise as antimicrobial agents or as modulators of enzyme activity. The unique electronic distribution within the ring system allows for interactions with biological targets, making these compounds attractive candidates for further pharmacological exploration.
The synthesis of 1,2-Oxathiolane derivatives has also been refined through modern methodologies. Advances in computational chemistry have enabled researchers to predict and optimize reaction pathways more efficiently. This has led to the development of greener synthetic routes that minimize waste and improve yields. Such innovations are crucial for sustainable chemistry and align with global efforts to reduce the environmental impact of chemical manufacturing.
Another emerging application of 1,2-Oxathiolane-based compounds is in materials science. The structural rigidity provided by the heterocyclic ring can be leveraged to design polymers or coatings with enhanced durability and functionality. For example, incorporating these derivatives into polymer matrices can improve thermal stability or mechanical strength. Additionally, their ability to absorb certain wavelengths of light makes them suitable for optoelectronic applications.
Recent research has also highlighted the role of 1,2-Oxathiolane derivatives in drug delivery systems. The ability to modify their solubility and bioavailability makes them promising candidates for encapsulating active pharmaceutical ingredients (APIs). This can enhance drug efficacy by ensuring controlled release profiles or by protecting sensitive molecules from degradation environments.
The industrial relevance of 1,2-Oxathiolane derivatives, including 1,2-Oxathiolane,4-methyl-, 2,-dioxide, continues to grow as new applications are discovered. Their versatility as intermediates in fine chemical synthesis ensures their continued use in pharmaceutical manufacturing. Furthermore, their potential as building blocks for advanced materials underscores their importance beyond traditional organic chemistry applications.
In conclusion,1,Oxathiolanemethyl-, 22dioxide(CAS No.)156068990isamultifacetedcompoundwithsignificantpotentialinvariousfieldsrangingfrompharmaceuticals tomaterialsscienceandcatalysis.Bysustainingresearcheffortsandinnovativeapproaches,thiscompoundscientificvalueisexpectedtoexpandfurthercontributingtoadvancesinmodernchemistryandtechnology.
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